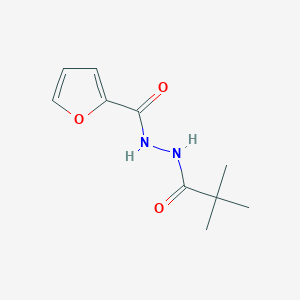
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide, also known as DPAA, is a compound that has been extensively researched for its potential therapeutic applications. DPAA is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to modulate the activity of various enzymes and transcription factors, including SIRT1, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many diseases. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has also been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the development of many chronic diseases. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to protect neurons from various insults, including oxidative stress, inflammation, and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide for lab experiments is its relatively low cost and ease of synthesis. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is also stable and can be stored for long periods of time without degradation. However, one limitation of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide. One area of focus could be on improving the potency and selectivity of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide for specific targets. Another area of focus could be on developing novel formulations of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide that improve its solubility and bioavailability. Additionally, future research could explore the potential therapeutic applications of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, further mechanistic studies could help to elucidate the exact molecular pathways through which 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide exerts its effects.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide involves the reaction of 2,5-dimethylphenol with 3-chloropyridine, followed by the reaction of the resulting intermediate with ethyl acetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is typically around 50%, and the purity of the final product is typically greater than 95%.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-12(2)14(8-11)19-10-15(18)17-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUHLSZUAAAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)



![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)
